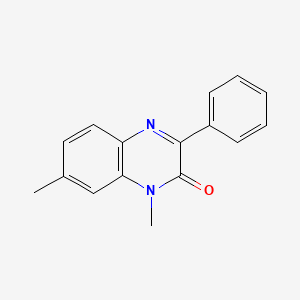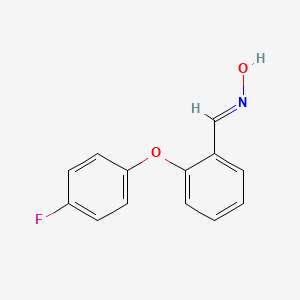
2-(4-Fluorophenoxy)benzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Fluorophenoxy)benzaldehyde oxime” is a derivative of benzaldehyde oxime . Benzaldehyde oxime is an organic compound with the formula C7H7NO . It can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base .
Synthesis Analysis
The synthesis of benzaldehyde oxime involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base . The reaction at room temperature in methanol gives 9% E-isomer and 82% Z-isomer .Molecular Structure Analysis
The molecular formula of “2-(4-Fluorophenoxy)benzaldehyde” is C13H9FO2 . The molecular weight is 216.21 .Chemical Reactions Analysis
Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile . It can be hydrolyzed to regenerate benzaldehyde .Physical And Chemical Properties Analysis
The boiling point of “2-(4-Fluorophenoxy)benzaldehyde” is 120 - 122C @ 0.05mm Hg . The melting point is 54 - 56C .Wissenschaftliche Forschungsanwendungen
Fluorescence Probes for Reactive Oxygen Species Detection
The development of novel fluorescence probes for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase has been a significant application. For instance, compounds like HPF and APF have been designed to selectively detect these species, demonstrating the potential of utilizing specific chemical structures for biological and chemical applications in studying the roles of hROS and hypochlorite in various biological contexts (Setsukinai et al., 2003).
Radiosynthesis and Biodistribution Studies
2-(4-Fluorophenoxy)benzaldehyde oxime derivatives have been explored in the radiosynthesis and biodistribution studies of cyclic RGD peptides. These studies aim to enhance the (18)F-labeling of peptides for positron emission tomography (PET), demonstrating the compound's utility in improving diagnostic imaging techniques. Such applications underscore the significance of modifying the chemical nature of prosthetic groups to tailor the biodistribution profile of radiotracers for optimized imaging outcomes (Glaser et al., 2008).
Catalysis and Organic Synthesis
The compound's derivatives have been used in catalytic processes, such as the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes. This application highlights the role of specific functional groups in facilitating complex catalytic reactions, which are pivotal in synthetic organic chemistry and the development of new synthetic methodologies (Chen et al., 2017).
Analytical Chemistry and Sensing Applications
In analytical chemistry, derivatives of 2-(4-Fluorophenoxy)benzaldehyde oxime have been utilized in the design of chemosensors for pH and other analytes. These applications demonstrate the compound's relevance in developing sensitive and selective detection methods for various chemical and biological analyses (Halder et al., 2018).
Biochemical Model Studies
The compound and its derivatives have also been instrumental in biochemical model studies, such as the cooxidation of styrene by horseradish peroxidase and phenols. These studies provide valuable insights into the mechanistic aspects of enzyme-catalyzed reactions, contributing to our understanding of biological processes at the molecular level (Ortiz de Montellano & Grab, 1987).
Safety And Hazards
“2-(4-Fluorophenoxy)benzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
(NE)-N-[[2-(4-fluorophenoxy)phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-11-5-7-12(8-6-11)17-13-4-2-1-3-10(13)9-15-16/h1-9,16H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFPFUYGALRYMA-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)benzaldehyde oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

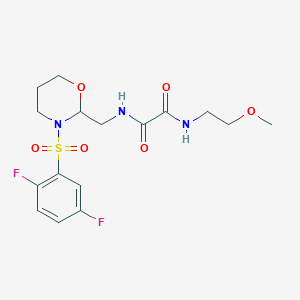

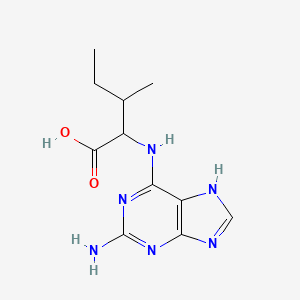
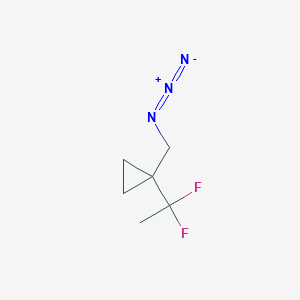

![2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2742732.png)
![3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol](/img/structure/B2742734.png)
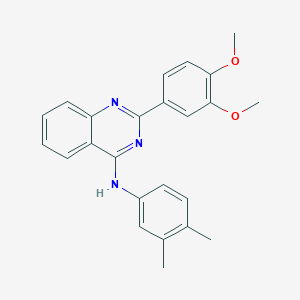


![{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine](/img/structure/B2742742.png)

![N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2742744.png)
